Amidogen, methyl(2-phenylethyl)-
Description
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Structure
2D Structure
Properties
Molecular Formula |
C9H12N |
|---|---|
Molecular Weight |
134.20 g/mol |
InChI |
InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
AROBVEOPQUQLAG-UHFFFAOYSA-N |
Canonical SMILES |
C[N]CCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Identity and Structural Context
Classification within Phenethylamine (B48288) Derivatives
Amidogen (B1220875), methyl(2-phenylethyl)- belongs to the chemical class of substituted phenethylamines. wikipedia.org This class of compounds is characterized by a phenethylamine core structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org
The classification of Amidogen, methyl(2-phenylethyl)- as a substituted phenethylamine arises from the substitution of a hydrogen atom on the amino group of the phenethylamine backbone with a methyl group. wikipedia.org Specifically, it is a secondary amine. foodb.caglpbio.com Substituted phenethylamines encompass a wide range of substances, including endogenous compounds like hormones and catecholamines, as well as various other psychoactive compounds. wikipedia.org
Structural Isomerism and Related Compounds
Structural isomerism is a key aspect of the chemistry of Amidogen, methyl(2-phenylethyl)-. Its isomers and related compounds are of significant interest in chemical and pharmacological research.
Structural Isomers:
A prominent structural isomer of Amidogen, methyl(2-phenylethyl)- is amphetamine (α-methylphenethylamine). wikipedia.orgwikipedia.org Both compounds share the same molecular formula (C9H13N) but differ in the position of the methyl group on the carbon chain. In Amidogen, methyl(2-phenylethyl)-, the methyl group is attached to the nitrogen atom of the amino group (N-methylation), whereas in amphetamine, the methyl group is attached to the alpha-carbon of the ethyl side chain. wikipedia.orgwikipedia.org
Other positional isomers where the methyl group is attached to the phenyl ring also exist, such as 2-methylphenethylamine, 3-methylphenethylamine, and 4-methylphenethylamine. wikipedia.org
Related Compounds:
A number of compounds are structurally related to Amidogen, methyl(2-phenylethyl)-, primarily differing in the substitution on the amino group or the carbon skeleton. These include:
Phenethylamine (PEA): The parent compound from which Amidogen, methyl(2-phenylethyl)- is derived. wikipedia.org
N,N-Dimethylphenethylamine: Contains two methyl groups on the nitrogen atom. wikipedia.org
Methamphetamine: Structurally similar, with a methyl group on both the alpha-carbon and the nitrogen atom. wikipedia.org
Synthetic Methodologies for Amidogen, Methyl 2 Phenylethyl
Classical Multi-Step Synthetic Approaches
Classical syntheses of N-methyl-2-phenylethylamine often employ a protecting group strategy to ensure selective methylation of the primary amine, phenethylamine (B48288). This involves the introduction of a protecting group on the nitrogen atom, followed by methylation, and subsequent deprotection to yield the desired secondary amine.
N-Toluenesulfonamide Intermediate Route
A well-established method for the synthesis of N-methyl-2-phenylethylamine involves the use of a p-toluenesulfonyl (tosyl) protecting group. wikipedia.org This approach begins with the reaction of phenethylamine with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to form N-(2-phenylethyl)-p-toluenesulfonamide. prepchem.com The resulting sulfonamide is a stable intermediate that can be selectively methylated on the nitrogen atom.
The N-methylation of the tosyl-protected phenethylamine is typically achieved using a methylating agent like methyl iodide. wikipedia.org The reaction proceeds via nucleophilic substitution, where the sulfonamide anion attacks the methyl iodide.
The final step in this sequence is the removal of the tosyl group to liberate the free secondary amine. This deprotection can be accomplished through various reductive methods or by using strong acidic conditions, though reductive cleavage is often preferred to avoid potential side reactions. organic-chemistry.org A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides has also been reported as a method to access β-phenethylamine derivatives. acs.org
Table 1: Key Reactions in the N-Toluenesulfonamide Intermediate Route
| Step | Reactants | Reagents | Product |
| Protection | Phenethylamine, p-Toluenesulfonyl chloride | Triethylamine, Benzene | N-(2-phenylethyl)-p-toluenesulfonamide |
| Methylation | N-(2-phenylethyl)-p-toluenesulfonamide | Methyl iodide | N-methyl-N-(2-phenylethyl)-p-toluenesulfonamide |
| Deprotection | N-methyl-N-(2-phenylethyl)-p-toluenesulfonamide | Reductive agent (e.g., SmI2) or strong acid | N-methyl-2-phenylethylamine |
Trifluoroacetamide (B147638) Protection and Methylation Strategies
An alternative to the tosyl group is the trifluoroacetamide protecting group, which offers different conditions for its introduction and removal. wikipedia.org Phenethylamine can be converted to its corresponding trifluoroacetamide by reaction with trifluoroacetic anhydride (B1165640) or a similar acylating agent. wikipedia.orgresearchgate.net This N-(2-phenylethyl)trifluoroacetamide is then subjected to N-methylation. wikipedia.org
The methylation of the trifluoroacetamide can be carried out using a methylating agent such as methyl iodide, often in the presence of a base to deprotonate the amide nitrogen, facilitating the nucleophilic attack. wikipedia.org A method for the selective on-resin N-methylation of peptide N-trifluoroacetamides has been described using the Mitsunobu reaction. nih.gov
The final deprotection of the trifluoroacetyl group is typically achieved by hydrolysis under basic conditions, for example, using sodium borohydride (B1222165), which reduces the amide to reveal the desired N-methyl-2-phenylethylamine. wikipedia.orgnih.gov The trifluoroacetamide group is noted for its orthogonality to many protecting groups used in solid-phase peptide synthesis. nih.gov
Table 2: Trifluoroacetamide Protection and Methylation Strategy
| Step | Reactants | Reagents | Product |
| Protection | Phenethylamine | Trifluoroacetic anhydride | N-(2-phenylethyl)trifluoroacetamide |
| Methylation | N-(2-phenylethyl)trifluoroacetamide | Methyl iodide, Base | N-methyl-N-(2-phenylethyl)trifluoroacetamide |
| Deprotection | N-methyl-N-(2-phenylethyl)trifluoroacetamide | Sodium borohydride or basic hydrolysis | N-methyl-2-phenylethylamine |
Reductive Amination Pathways
Reductive amination is a powerful and direct method for the synthesis of amines. libretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com
Formation from Phenylacetaldehyde (B1677652) and Methylamine (B109427)
A common reductive amination approach to N-methyl-2-phenylethylamine involves the reaction between phenylacetaldehyde and methylamine. orgsyn.org In this reaction, the methylamine first condenses with phenylacetaldehyde to form an intermediate imine.
This imine is not typically isolated but is immediately reduced to the final product. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity for reducing the protonated imine over the starting carbonyl compound. libretexts.org The reaction is generally performed in a single pot, making it an efficient synthetic route. medium.com
Alternative Carbonyl and Amine Precursors in Reductive Amination
While phenylacetaldehyde and methylamine are the most direct precursors, other carbonyl and amine sources can be utilized in reductive amination to generate N-methyl-2-phenylethylamine. For instance, phenylacetone (B166967) can react with methylamine to form an imine, which upon reduction yields amphetamine. medium.comwikimedia.orgwordpress.comwordpress.com Although structurally related, this highlights the versatility of the reductive amination of ketones.
The reaction can be catalyzed by various agents, including dibutyltin (B87310) dichloride with phenylsilane (B129415) as the reductant, which has been shown to be effective for the reductive amination of aldehydes and ketones with anilines and dialkylamines. organic-chemistry.org Iron-catalyzed reductive aminations using paraformaldehyde as both a methylation and reducing agent have also been developed for the synthesis of N-methylamines from nitroarenes. nih.gov
N-Alkylation Strategies of Phenethylamine Precursors
Direct N-alkylation of phenethylamine with a methylating agent is another synthetic route. This method can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts, but conditions can be optimized to favor the formation of the secondary amine. sciencemadness.org
One approach involves the reaction of phenethylamine with a methylating agent such as methyl tosylate or dimethyl sulfate (B86663). sciencemadness.org The reaction is carried out in a suitable solvent, and the stoichiometry of the reactants can be controlled to maximize the yield of the desired N-methylated product. sciencemadness.org
Another method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to achieve methylation. orgsyn.org This procedure is a specific type of reductive amination where formaldehyde first forms an iminium ion with the amine, which is then reduced by formic acid. This method is particularly useful for methylation as it is generally selective for the formation of tertiary amines from secondary amines and secondary amines from primary amines without significant formation of quaternary salts. orgsyn.org Additionally, clean and efficient methods for the N-alkylation of phenethylamine using alcohols as alkylating agents have been developed, often employing an iridium catalyst. bath.ac.uknih.govsigmaaldrich.comresearchgate.net
Table 3: N-Alkylation Strategies
| Method | Alkylating Agent | Catalyst/Reagents | Key Features |
| Direct Alkylation | Methyl tosylate, Dimethyl sulfate | Base | Can lead to over-alkylation if not controlled. sciencemadness.org |
| Eschweiler-Clarke | Formaldehyde, Formic acid | None | Generally selective for mono- or di-methylation. orgsyn.org |
| Catalytic Alkylation | Alcohols | Iridium catalyst | Clean and efficient method. bath.ac.uknih.govsigmaaldrich.comresearchgate.net |
Direct Alkylation with Alkyl Halides
Direct N-alkylation of 2-phenylethylamine with methyl halides, such as methyl iodide, represents a classical and straightforward approach to N-methyl-2-phenylethylamine. This method, however, is often hampered by a lack of selectivity, leading to the formation of not only the desired secondary amine but also the tertiary amine (N,N-dimethyl-2-phenylethylamine) and even quaternary ammonium salts through over-alkylation.
To circumvent the issue of over-methylation, protective group strategies can be employed. One such method involves the initial reaction of 2-phenylethylamine with a trifluoroacetyl group to form the corresponding N-trifluoroacetamide. This protected intermediate can then be N-methylated using methyl iodide in the presence of a base. Subsequent hydrolysis of the trifluoroacetyl group yields the desired N-methyl-2-phenylethylamine with high selectivity. researchgate.net This multi-step approach, while more laborious, effectively prevents the formation of undesired byproducts.
Another strategy to control methylation involves the formation of an imine intermediate. Condensation of 2-phenylethylamine with benzaldehyde (B42025) produces N-benzylidenephenethylamine. This imine can then be methylated with an agent like methyl tosylate or dimethyl sulfate to form a quaternary iminium salt. Subsequent hydrolysis of this salt liberates the N-methylated amine salt and benzaldehyde, with no possibility of over-methylation as long as the methylating agent is consumed before the hydrolysis step. caltech.edu
Table 1: Direct Alkylation Methods for N-methyl-2-phenylethylamine
| Method | Alkylating Agent | Protecting Group/Intermediate | Key Features |
| Direct Alkylation | Methyl Iodide | None | Simple, but prone to over-alkylation. |
| Protective Group Strategy | Methyl Iodide | N-trifluoroacetyl | High selectivity for mono-methylation. |
| Imine Intermediate | Methyl Tosylate/Dimethyl Sulfate | N-benzylidenephenethylamine | Prevents over-methylation. |
Catalytic N-Alkylation Utilizing Alcohols (e.g., Borrowing Hydrogen Strategy)
A more atom-economical and environmentally benign approach to N-methylation is the use of methanol (B129727) as the methylating agent through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. organic-chemistry.orgnih.govnih.gov This method avoids the use of toxic and reactive methyl halides and produces water as the only byproduct. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and iridium. organic-chemistry.orgnih.govrsc.orgscitecard.com
The catalytic cycle typically involves the following steps:
The metal catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to the corresponding aldehyde (formaldehyde).
The in situ generated formaldehyde then undergoes condensation with the amine (2-phenylethylamine) to form an imine or enamine intermediate.
The metal hydride species, formed in the initial step, then reduces the imine/enamine intermediate, yielding the N-methylated amine and regenerating the active catalyst.
Various ruthenium and iridium complexes have been shown to be effective catalysts for this transformation. For instance, a water-soluble dinuclear iridium complex, [(CpIrCl)2(thbpym)][Cl]2, has been reported to catalyze the N-methylation of amines with methanol in aqueous solution, achieving high yields. organic-chemistry.org Similarly, ruthenium complexes such as (DPEPhos)RuCl2PPh3 have demonstrated excellent catalytic performance for the N-methylation of amines using methanol under weak base conditions. nih.gov The choice of catalyst, ligand, and reaction conditions (temperature, base) can significantly influence the efficiency and selectivity of the reaction. nih.govscitecard.com
Table 2: Catalytic N-Alkylation of 2-Phenylethylamine with Methanol
| Catalyst Type | Example Catalyst | Solvent | Key Features |
| Iridium-based | [(CpIrCl)2(thbpym)][Cl]2 | Water | Green and sustainable method. organic-chemistry.org |
| Iridium-based | [{Ir(cod)Cl}2] | Toluene | Effective at relatively low temperatures. nih.gov |
| Iridium-based | Ir/ZnO | Mesitylene/Methanol | Heterogeneous catalyst, allows for flow chemistry. nih.gov |
| Ruthenium-based | (DPEPhos)RuCl2PPh3 | Methanol | Operates under weak base conditions. nih.gov |
| Ruthenium-based | Ru-MACHO/Shvo's complex | Methanol | Domino transformation via borrowing hydrogen. rsc.org |
Enantioselective Synthesis of Chiral Phenylethylamine Derivatives
The development of methods for the enantioselective synthesis of chiral phenylethylamine derivatives is of paramount importance, given their prevalence in pharmaceuticals and other biologically active molecules. These strategies aim to control the stereochemistry at the chiral center, leading to the formation of a single enantiomer.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral precursor, such as an enamine or imine, using a chiral metal catalyst. For the synthesis of chiral N-methyl-2-phenylethylamine, a relevant precursor would be an enamide or an iminium ion derived from 2-phenylethylamine and a methyl source.
Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are the most commonly employed catalysts for these transformations. mdpi.comnih.gov For instance, rhodium complexes with chiral bisphosphine ligands like (R)-SDP have been successfully used in the asymmetric hydrogenation of β-branched enamides to produce β-stereogenic amines with excellent enantioselectivities. mdpi.com Similarly, ruthenium catalysts, such as those derived from BINAP and a chiral diamine, are highly effective for the asymmetric hydrogenation of a wide range of ketones and imines. nih.govnih.gov The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the metal center.
Organocatalytic Approaches
Organocatalysis has emerged as a complementary strategy to metal-based catalysis for enantioselective synthesis. Chiral small organic molecules are used to catalyze reactions with high stereocontrol. For the synthesis of chiral phenylethylamine derivatives, organocatalytic methods such as asymmetric reductive amination are particularly relevant. nih.gov
Chiral phosphoric acids have been shown to be effective catalysts for various asymmetric transformations, including reactions that could lead to chiral amines. nih.govrsc.org For example, they can catalyze the asymmetric Pictet-Spengler reaction, which can be a route to chiral tetrahydroisoquinolines, structures related to phenylethylamines. mdpi.com Another approach involves the use of bifunctional amine-thiourea organocatalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, enabling highly enantioselective reactions. nih.govresearchgate.net The development of organocatalytic methods for the direct asymmetric N-methylation of 2-phenylethylamine or the asymmetric reductive amination of phenylacetaldehyde with methylamine are active areas of research. mdpi.comnih.gov
Chiral Auxiliary and Inducer Methods
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
A prominent example in the synthesis of chiral phenylethylamines is the use of pseudoephedrine as a chiral auxiliary. caltech.edunih.gov Both enantiomers of pseudoephedrine are readily available and can be acylated to form amides. The enolates of these pseudoephedrine amides undergo highly diastereoselective alkylations with a variety of alkyl halides. caltech.edunih.gov For instance, the alkylation of the lithium enolate of (1S,2S)-pseudoephedrine propionamide (B166681) with benzyl (B1604629) bromide would lead to the formation of a product with a new stereocenter at the α-position with high diastereoselectivity. Subsequent cleavage of the amide bond would then afford the chiral α-benzyl-propionamide, a precursor to a chiral phenylethylamine derivative. This methodology provides a reliable route to highly enantiomerically enriched carboxylic acids, alcohols, and aldehydes, which can be further converted to the desired chiral amines. caltech.edunih.gov
Table 3: Diastereoselective Alkylation of Pseudoephedrine Amides
| Chiral Auxiliary | Amide Substrate | Alkylating Agent | Diastereoselectivity |
| (1S,2S)-Pseudoephedrine | Propionamide | n-Butyl iodide | High |
| (1S,2S)-Pseudoephedrine | Propionamide | (S)-1-iodo-2-methylbutane | High (matched case) |
| (1R,2R)-Pseudoephedrine | Propionamide | (S)-1-iodo-2-methylbutane | High (mismatched case) |
Data adapted from reference caltech.edu.
Kinetic Resolution Techniques
Kinetic resolution is a method used to separate a racemic mixture of a chiral compound by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.
Enzymatic kinetic resolution is a widely used technique. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. researchgate.netbeilstein-journals.orgscielo.br The kinetic resolution of racemic 1-phenylethanol, a related compound, has been extensively studied using lipases like Candida antarctica lipase (B570770) B (CALB), demonstrating the potential of this approach for resolving racemic phenylethylamine derivatives. units.it
Palladium-catalyzed kinetic resolution has also been developed as a powerful method. For instance, the kinetic resolution of β-alkyl phenylethylamine derivatives has been achieved through palladium-catalyzed, nosylamide-directed C-H olefination. rsc.orgnih.gov In this process, a chiral ligand, such as a mono-N-protected amino acid, is used in conjunction with a palladium catalyst to selectively functionalize one enantiomer of the racemic amine, allowing for the separation of the enantiomers.
Table 4: Kinetic Resolution of Phenylethylamine Derivatives
| Resolution Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Racemic amines/alcohols | Enantioselective acylation. researchgate.netbeilstein-journals.orgscielo.br |
| Palladium-Catalyzed Kinetic Resolution | Pd(OAc)2 / Chiral Ligand | Racemic β-alkyl phenylethylamines | Enantioselective C-H olefination. rsc.orgnih.gov |
Compound Names
| Compound Name |
| Amidogen (B1220875), methyl(2-phenylethyl)- |
| N-methyl-2-phenylethylamine |
| 2-phenylethylamine |
| Methyl iodide |
| N,N-dimethyl-2-phenylethylamine |
| N-trifluoroacetyl-2-phenylethylamine |
| Benzaldehyde |
| N-benzylidenephenethylamine |
| Methyl tosylate |
| Dimethyl sulfate |
| Methanol |
| Formaldehyde |
| Ruthenium |
| Iridium |
| [(Cp*IrCl)2(thbpym)][Cl]2 |
| (DPEPhos)RuCl2PPh3 |
| (R)-SDP |
| BINAP |
| Pseudoephedrine |
| (1S,2S)-pseudoephedrine propionamide |
| Benzyl bromide |
| Candida antarctica lipase B (CALB) |
| 1-phenylethanol |
| Palladium |
| N-methylaniline |
| Dimethylaniline |
| N-methylformanilide |
| Phenyl trimethylammonium iodide |
| Phenylacetaldehyde |
| Methylamine |
| Chiral Phosphoric Acid |
| (1R,2R)-pseudoephedrine propionamide |
| Benzyl halide |
| N-(2-phenylethyl)isobutyramide |
| (-)-sparteine |
| Dihydroisoquinolines |
| Tetrahydroisoquinoline |
| N-diphenylphosphinyl ketimines |
| N-tosylimines |
| N-aryl ketimines |
| N-alkyl ketimines |
| N-methyl imine of acetophenone |
| N-aryl imines |
| N-heteroarenes |
| 3H-indoles |
| β-branched enamides |
| β-stereogenic amines |
| N-Boc-indoles |
| N-heteroaryl vinyl ethers |
| β,β-disubstituted acrylic acids |
| 3-substituted 1-indanones |
| 3-methyl-1-indanol |
| 2-substituted 2-phenylethylamines |
| 6-NH2-substituted uracils |
| Azlactones |
| 2-methyl-3-nitroindoles |
| Morita–Baylis–Hillman carbonate |
| 2-methyl-1-pentanol |
| Vinyl acetate (B1210297) |
| 1-(N,N-dimethylamino)-4-alkylnaphthalenes |
| 1-chloromethylnaphthalenes |
| N,N-dimethylformamide |
| 2-arylethanols |
| Ru-MACHO |
| Shvo's diruthenium complex |
| N-Boc-2-phenylethylamine |
| N-(p-toluenesulfonyl)-(S)-phenylalanine |
| (S)-1-(4-chlorophenyl)ethylamine |
| (S)-fluoxetine |
| (R)-ramatroban |
| (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one |
| (S)-3-hydroxy-N-methyl-3-phenyl propanamide |
| N-[(S)-α-phenylethyl]-4-piperidone |
| (+)-lortalamine |
| (R)-1-phenylethylamine |
| (S)-Rivastigmine |
| Etomidate |
| Telcagepant |
| Prostaglandin PGF2α |
| Levocetirizine |
| (-)-Angustureine |
| Tetrahydroquinoline |
| Indoline |
| 2,3,4,5-tetrahydro-1H-benzo[b]azepine |
| 2-(pent-1-yn-1-yl)aniline |
| Loxapine |
| 3-substituted benzisoxazoles |
| α-substituted o-hydroxybenzylamines |
| o-hydroxyphenyl imine |
| N-Cbz-benzylamine |
| N-Boc-didehydroleucine amide |
| Acylfuran |
| Eponemycin |
| N-(isooctanoyl)serine |
| (S)-2-methyl-1,3-propanediol benzyl ether |
| (S)-prolinol propionamide |
| (S)-1-iodo-2-methylbutane |
| N-Boc-a-amino ketones |
| N-Boc-a-amino acids |
| N-Boc-glycinamide |
| 3-aryl-delta-lactones |
| trans-3,4-disubstituted delta-lactones |
| γ-lactones |
| γ-hydroxy ketones |
| 2-(tert-butyldimethylsilyloxy)ethyl iodide |
| ethylene (B1197577) oxide |
| 2-substituted alcohols |
| oxoamides |
| β-alkyl-substituted adducts |
| α,β-dialkyl-substituted amides |
| β-alkyl- and α,β-dialkyl-substituted carboxylic acids |
| γ-alkyl- and β,γ-dialkyl-substituted alcohols |
| (S,S)-(+)-pseudoephedrine enamides |
| β-alkyl phenylethylamine |
| Nosylamide |
| Styrene |
| Chlorostyrene |
| Benzoazepine |
| (R)-β-methylphenethylamine |
| 2-phenylpropanal |
| Acetophenone |
| (R)-1-phenylethylamine |
| (R)-α-PEA-amide |
| (S)-α-PEA |
| Isopropyl methoxyacetate |
| N-(p-toluenesulfonyl)-(S)-phenylalanine |
| (S)-1-(4-chlorophenyl)ethylamine |
| (+)-myrtine |
| (+) alkaloid 241D |
| (+)-lortalamine |
| (R)-ramatroban |
| (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
| (S)-fluoxetine |
| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one |
| (S)-3-hydroxy-N-methyl-3-phenyl propanamide |
| N-[(S)-α-phenylethyl]-4-piperidone |
| N-heteroaryl aldimines |
| Arylboroxines |
| Ferrocencarbaldehyde |
| 1,3-aminonaphthols |
| N-(arylmethylene)-α-alkylamino acid ethyl esters |
| N-(arylmethylene)glycine ethyl esters |
| 3-(4-bromophenyl)-2-methylpropanal |
| Dibenzyl azodicarboxylate |
| Quaternary amino acid |
| Phenylalanine derivative |
| tert-butyl glycinate–benzophenone Schiff base |
| N,N'-bistosyl urea |
| N-fluorocollidinium tetrafluoroborate |
| 2-oxazolidinones |
| N-Boc amines |
| β-substituted tryptophan |
| Cysteine |
| Serine derivatives |
| Aziridines |
| N-(2-phenylethyl)isobutyramide |
| (-)-sparteine |
| Dihydroisoquinolines |
| Tetrahydroisoquinoline |
| N-diphenylphosphinyl ketimines |
| N-tosylimines |
| Cyclic N-sulfonylimines |
| N-p-methoxyphenyl ketimine |
| N-aryl aryl alkyl imines |
| Acetophenone phenyl imine |
| N-alkyl ketimines |
| N-methyl imine of acetophenone |
| Indolines |
| 2-substituted and 2,3-disubstituted indoles |
| 3-aminopiperidine derivatives |
| α-dehydroamino ketones |
| trans-β-amino alcohols |
| β-branched enamides |
| β-stereogenic amines |
| Vinylarenes |
| Chiral cyclohexane (B81311) motifs |
| Acrylate derivatives |
| Itaconate derivatives |
| α-substituted enamides |
| α-arylenol acetates |
| Minimally functionalised olefins |
| β-amino acid derivatives |
| α-aminomethylacrylates |
| Allylamines |
| 2-arylprop-2-en-1-amine |
| Aromatic ketones |
| Chiral alcohols |
| γ-branched N-phthaloyl allylamines |
| γ-chirogenic amines |
| Fluoxetine |
| N-Boc-Indoles |
| N-heteroaryl vinyl ethers |
| β,β-disubstituted acrylic acids |
| 3-substituted 1-indanones |
| 3-methyl-1-indanol |
| LG 121071 |
| 2-substituted 2-phenylethylamines |
| Axially chiral biaryl-2-amines |
| 1,1-disubstituted alkenes |
| Axially chiral N-arylindoles |
| Axially chiral N-arylbenzimidazoles |
| N1-(aryl)benzene-1,2-diamines |
| Multicarbonyl compounds |
| Axially chiral 4-(indol-3-yl)quinolones |
| N-arylimines |
| 3-alkenylindoles |
| 1,2,3,4-tetrahydroquinolines |
| Axially chiral uracils |
| 6-NH2-substituted uracils |
| Azlactones |
| Axially chiral biaryls |
| Heterobiaryls |
| N-arylamines |
| Spiranes |
| Allenes |
| Vinylheteroaryls |
| Heterocyclic phenethylamine products |
| 2,3-disubstituted indoles |
| Azadienes |
| Heterotriarylmethanes |
| Benzylamine derivatives |
| α,α-diarylethylamines |
| Nо-aryl-N-benzyl-N-isopropyl ureas |
| Benzyllithium |
| Levocetirizine |
| Benzophenone derivatives |
| Benzaldimine |
| Iminium ion |
| Benzylamine chromium tricarbonyl complexes |
| Nо-aryl-N-benzylureas |
| Nо-p-tolylurea derivatives |
| 2-oxindoles |
| Pyrroloindoline |
| Spirooxindole |
| 3,3-disubstituted intermediates |
| CRTH2 receptor antagonist |
| Bromo ester |
| Spirooxindole |
| 1-phenylethanol |
| (R)-1-phenylethyl acetate |
| Naproxen methyl ester |
| Loxoprofen |
| 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol |
| (S)-acetate |
| (R)-alcohol |
| Ezetimibe |
| 3-[5-(4-fluorophenyl)-5(S)-hydroxypentanoyl]-4(S)-4-phenyl-1,3-oxazolidin-2-one |
| (S)-FOP alcohol |
| FOP acetates |
| 1-phenylethylamine |
| (R)-α-PEA |
| Acetophenone |
| (S)-1-phenylethylamine |
| (S)-Rivastigmine |
| Etomidate |
| (R)-1-phenylethylamine |
| 2-hexanol |
| Methyl 1-phenylethyl carbonate |
| Cyclic secondary amines |
| 2-methyl piperidine |
| N-heterocycles |
| Piperidines |
| 2-methyl-3-nitroindoles |
| Morita–Baylis–Hillman carbonate |
| Fused-dihydropyridinone |
| N-aryl aminomaleimides |
| 2-bromoenals |
| 5-hexenoic acids |
| Chiral lactones |
| Thiomalonates |
| Enones |
| Chiral homoallylic amines |
| Propargyltrichlorosilane |
| Aldehydes |
| Unsaturated imines |
| N-methylated amino acids |
| N-methyl-2-pyrrolidone |
| Cocaine-d3 |
| Methyl green zinc chloride double salt |
| N-methyl-phenethylamine based tertiary amines |
| Alkyl halides |
| Triphenylphosphine (B44618) |
| Diisopropylazocarboxylate |
| N-methamphetamine |
| Squaric acid N-hydroxylamide amide derivatives |
| N-methyl-2-phenylethylamine hydrochloride |
| Dimethylamine |
| Phenyl trimethylammonium iodide |
| N-ethylation |
| PhEt3NI |
| Hexanamide |
| N-acetylaniline |
| N,N-dimethylamine |
| N-formylation |
| Dimethyl carbonate |
| Tetramethylammonium salts |
| Dimethylsulfoxide |
| Peroxides |
| Formic acid |
| Carbon dioxide |
| Loxapine |
| 1,2,4-triazole |
| Fenbuconazole |
| Cyanide |
| Nitrile |
| β2,2-amino acid derivative |
| Azide |
| Veratrole |
| Dihydrobenzofuran |
| Allyl |
| Propargyl |
| Benzyl |
| Alkyl ester |
| Trifluoromethyl-substituted diazo |
| (2-naphthyl)methylation |
| Pyridyl |
| Pyrazine |
| Quinoxaline |
| Isoquinoline (B145761) |
| Quinoline |
| 3,3'-dipyridylmethane |
| Ellman's sulfinimine |
| α-azaarylmethyl alcohols |
| 1-(N,N-dimethylamino)-4-alkylnaphthalenes |
| 1-chloromethylnaphthalenes |
| N,N-dimethylformamide |
| P,N bidentate ligand |
| Kumada–Corriu reaction |
Emerging Synthetic Routes and Catalyst Development
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the formation of carbon-nitrogen bonds, offering more efficient and selective routes to compounds like Amidogen, methyl(2-phenylethyl)-. These emerging strategies often rely on the catalytic activation of otherwise inert C-H bonds or the functionalization of alkenes.
C-H Activation Methodologies
Carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the context of synthesizing derivatives of Amidogen, methyl(2-phenylethyl)-, template-directed remote meta-C-H activation of related amine scaffolds has shown significant promise. This strategy utilizes a directing group that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. For instance, research has demonstrated the meta-C-H olefination and acetoxylation of benzylamines and other related amine structures. These transformations are typically catalyzed by palladium complexes.
A general procedure for such a template-directed meta-selective C-H olefination involves reacting the N-acylated amine substrate with an olefin in the presence of a palladium catalyst, an acetate source, and an oxidant. The reaction conditions often require elevated temperatures.
Table 1: Representative Conditions for Template-Directed meta-C-H Olefination
| Parameter | Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Directing Group | e.g., 2-(2-cyanophenoxy)-2-fluoroacetic acid |
| Olefin | Various, including acrylates |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 90 °C |
| Reaction Time | 24 - 48 hours |
This table provides a general overview of typical reaction conditions and is not an exhaustive list.
This methodology has been successfully applied to a range of amine substrates, demonstrating its potential for creating complex molecular architectures from simple starting materials. The ability to introduce substituents at the meta position of the phenyl ring in phenylethylamine derivatives opens up new avenues for the synthesis of novel analogs of Amidogen, methyl(2-phenylethyl)-.
Aminomercuration-Demercuration Reactions for Substituted Derivatives
Aminomercuration-demercuration is a classic method for the anti-Markovnikov addition of an amine to an alkene. The reaction proceeds in two steps: first, the alkene reacts with a mercury(II) salt (like mercuric acetate) and an amine to form an organomercury intermediate. In the second step, this intermediate is treated with a reducing agent, typically sodium borohydride, to replace the mercury with a hydrogen atom.
While this method has been historically important for the synthesis of various amines, its specific application for the direct synthesis of substituted derivatives of Amidogen, methyl(2-phenylethyl)-, is not extensively documented in recent scientific literature. The general principle of the reaction is outlined below:
General Reaction Scheme for Aminomercuration-Demercuration:
Aminomercuration: R-CH=CH₂ + R'₂NH + Hg(OAc)₂ → R-CH(NHR'₂)-CH₂(HgOAc) + HOAc
Demercuration: R-CH(NHR'₂)-CH₂(HgOAc) + NaBH₄ → R-CH(NHR'₂)-CH₃ + Hg + NaBO₂ + AcO⁻
The reaction theoretically offers a pathway to introduce the methylamino group onto a phenylethyl scaffold starting from a corresponding alkene. However, the toxicity of mercury compounds has led to a decline in the use of this method in favor of safer and more environmentally friendly alternatives, such as the hydroamination reactions catalyzed by various transition metals.
While direct evidence for the use of aminomercuration-demercuration in synthesizing substituted derivatives of Amidogen, methyl(2-phenylethyl)- is scarce in contemporary research, the fundamental principles of this reaction remain a part of the synthetic chemist's toolkit.
Reaction Mechanisms and Chemical Reactivity of Amidogen, Methyl 2 Phenylethyl
Mechanistic Investigations of Amine Formation Reactions
The synthesis of N-methyl-2-phenylethanamine can be achieved through several canonical organic reactions, primarily reductive amination and nucleophilic substitution.
Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comyoutube.com The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine (from a primary amine) or an enamine (from a secondary amine), which is then reduced to the corresponding amine. youtube.com
The formation of N-methyl-2-phenylethanamine via reductive amination can proceed, for example, from phenylacetaldehyde (B1677652) and methylamine (B109427). The mechanism involves two main stages:
Imine Formation: The nitrogen of the primary amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). youtube.com Elimination of water leads to the formation of a resonance-stabilized iminium cation, which is then deprotonated to yield the neutral imine. pearson.comkhanacademy.org
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. masterorganicchemistry.com This can be accomplished using a variety of reducing agents. A common choice is sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the protonated iminium ion intermediate. masterorganicchemistry.compearson.com The reaction is often performed as a one-pot synthesis where the carbonyl compound, amine, and reducing agent are all present. youtube.comorganic-chemistry.org
The nitrogen atom of an amine possesses a lone pair of electrons, making it a good nucleophile. Consequently, amines can react with alkyl halides in a nucleophilic substitution (SN2) reaction to form more substituted amines. ucalgary.ca The synthesis of N-methyl-2-phenylethanamine could be envisioned by the methylation of 2-phenylethylamine using a methylating agent like methyl iodide.
The mechanism involves a single concerted step where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a "backside attack". ucalgary.camasterorganicchemistry.com This reaction leads to the formation of an ammonium (B1175870) salt, which is then deprotonated by a base (such as excess starting amine) to yield the alkylated amine product. ucalgary.ca
A significant drawback of this method is the potential for over-alkylation. ucalgary.camasterorganicchemistry.com The product, N-methyl-2-phenylethanamine, is also a nucleophile and can compete with the starting 2-phenylethylamine for the methylating agent. In fact, secondary amines are often more nucleophilic than primary amines, meaning the second alkylation can be faster than the first. masterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, often resulting in poor yields of the desired secondary amine. ucalgary.camasterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine can be used. mnstate.edutminehan.com
In biological systems, a similar SN2 mechanism is employed by enzymes like phenylethanolamine N-methyltransferase (PNMT), which catalyzes the methylation of norepinephrine (B1679862) to epinephrine (B1671497) using S-adenosyl-l-methionine (AdoMet) as the methyl donor. nih.govnih.govresearchgate.net Theoretical studies confirm that this enzymatic reaction proceeds via an SN2 mechanism where the methyl transfer is the rate-limiting step. nih.govresearchgate.net
Degradation Pathways and Hydrolysis Mechanisms
The degradation of N-methyl-2-phenylethanamine can occur through various chemical and biological pathways, including hydrolysis of related intermediates and oxidative conversions.
While direct hydrolysis of the C-N single bond in a saturated amine like N-methyl-2-phenylethanamine is not a typical reaction under normal conditions due to the poor leaving group ability of the amide anion (⁻NR₂), the hydrolysis of related unsaturated species like enamines and imines is well-documented. masterorganicchemistry.com Enamines, which can be formed from the reaction of a ketone with a secondary amine, can be hydrolyzed back to the carbonyl compound and the secondary amine under acidic conditions. youtube.com
The mechanism of enamine hydrolysis involves the protonation of the α-carbon of the enamine, which creates an iminium ion. youtube.com Water then acts as a nucleophile, attacking the carbon of the C=N⁺ bond. A series of proton transfers follows, ultimately leading to the expulsion of the secondary amine as a leaving group and the regeneration of the ketone. youtube.comyoutube.com
The related hydrolysis of amides, which are more resistant to hydrolysis than amines, typically requires heating with aqueous acid or base. masterorganicchemistry.combyjus.com In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com After proton transfers, the amine is expelled as a good leaving group (RNH₃⁺). masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and after a proton transfer, the amide ion (⁻NR₂) is ejected, though this is a difficult step due to it being a strong base. masterorganicchemistry.comyoutube.com
Phenylethylamines can undergo conversion to aldehydes through pathways that mimic biological degradation or food processing reactions. A notable pathway is the conversion of 2-phenylethylamine to phenylacetaldehyde in the presence of lipid oxidation products (LOPs). nih.govacs.org This reaction is proposed to proceed through the formation of an imine intermediate between the amine and a carbonyl group from the LOP. acs.orgacs.org
The proposed mechanism involves:
Formation of an initial imine (Schiff base) between the phenylethylamine and a carbonyl compound. acs.org
An electronic rearrangement of this imine to form a second, isomeric imine. acs.org
Hydrolysis of the second imine, which releases phenylacetaldehyde. nih.govacs.org
This conversion is observed to be more efficient at acidic pH values (<6) and is dependent on temperature and the concentration of the reacting LOPs. nih.govacs.org In biological systems, the oxidative deamination of phenylethylamines is a primary degradation route. Enzymes like monoamine oxidase B (MAO-B) catalyze the conversion of 2-phenylethylamine to phenylacetaldehyde. iiarjournals.orgwikipedia.org This aldehyde is then further oxidized to phenylacetic acid by enzymes such as aldehyde dehydrogenase. iiarjournals.org N-methyl-2-phenylethanamine is also a substrate for MAO-B. wikipedia.org
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving N-methyl-2-phenylethanamine are governed by factors such as steric hindrance, electronic effects, and the stability of intermediates and transition states.
The basicity of an amine is a key thermodynamic parameter, quantified by its pKa value (for the conjugate acid). The pKa of the conjugate acid of N-methyl-2-phenylethanamine is reported as 10.14. wikipedia.org This value reflects the equilibrium position of the deprotonation of its conjugate acid and is a measure of its base strength.
In terms of reaction kinetics, the SN2 alkylation of amines is sensitive to steric hindrance. The rate of reaction decreases as the substitution on both the amine and the alkyl halide increases. masterorganicchemistry.com For example, methylation with methyl iodide is faster than alkylation with larger alkyl halides due to less steric hindrance. masterorganicchemistry.com
Kinetic studies on the chemical conversion of phenylethylamine to phenylacetaldehyde in the presence of lipid oxidation products like 2,4-decadienal (DD) and 4-oxo-2-nonenal (B12555) (ON) have determined the activation energies (Ea) for these reactions.
| Reactant | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|
| 2,4-decadienal (DD) | 54.8 | nih.govacs.org |
| 4-oxo-2-nonenal (ON) | 53.8 | nih.govacs.org |
These values provide insight into the energy barriers for the imine-mediated degradation pathway. Furthermore, kinetic isotope effect experiments on the enzyme phenylethanolamine N-methyltransferase (PNMT) have been used to probe the transition state of the SN2 methyl transfer reaction, confirming that the transfer of the methyl group is the rate-limiting step in the enzymatic catalysis. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of Amidogen, Methyl 2 Phenylethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to Amidogen (B1220875), methyl(2-phenylethyl)- provides invaluable insights into its atomic arrangement and dynamics.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is a fundamental tool for determining the hydrogen atom environments within a molecule. For Amidogen, methyl(2-phenylethyl)-, the ¹H NMR spectrum provides characteristic signals that confirm its structure. chemicalbook.comchemicalbook.com
The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between 7.1 and 7.4 ppm. The two methylene (B1212753) groups (-CH2-) of the ethyl chain give rise to distinct signals, usually in the range of 2.7 to 3.0 ppm. The methyl group (-CH3) attached to the nitrogen atom produces a singlet peak, typically around 2.4 ppm. The proton on the nitrogen atom (N-H) can be observed, although its chemical shift and appearance can vary depending on the solvent and concentration. chemicalbook.comnih.gov
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet |
| Methylene (-CH₂-phenyl) | 2.7 - 3.0 | Triplet |
| Methylene (-CH₂-N) | 2.7 - 3.0 | Triplet |
| Methyl (N-CH₃) | ~2.4 | Singlet |
| Amine (N-H) | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of Amidogen, methyl(2-phenylethyl)-. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton. nih.govchemicalbook.com
The aromatic carbons of the phenyl group resonate in the downfield region, typically between 126 and 140 ppm. The two methylene carbons of the ethyl chain appear at distinct chemical shifts, with the carbon adjacent to the phenyl group resonating at a different position than the carbon adjacent to the nitrogen. The methyl carbon attached to the nitrogen typically appears in the upfield region of the spectrum. nih.gov
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 126 - 140 |
| Methylene (-CH₂-phenyl) | ~53 |
| Methylene (-CH₂-N) | ~36 |
| Methyl (N-CH₃) | ~34 |
Advanced NMR Techniques for Isomer Differentiation and Conformation
Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for differentiating between isomers. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, confirming the bonding network of the molecule. ipb.pt
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is vital for determining the preferred conformation of the molecule in solution. ipb.pt These advanced methods are particularly important for distinguishing Amidogen, methyl(2-phenylethyl)- from its positional isomers, such as amphetamine, where the methyl group is on the alpha-carbon of the ethyl chain. nih.govdrugbank.com
Hyperpolarized NMR for Enhanced Signal Detection
For the analysis of low-concentration samples of Amidogen, methyl(2-phenylethyl)-, hyperpolarized NMR techniques offer a significant advantage by dramatically increasing the signal-to-noise ratio. univ-nantes.fr Methods like dissolution Dynamic Nuclear Polarization (d-DNP) can enhance the NMR signal by several orders of magnitude, enabling the detection and structural characterization of minute quantities of the compound. univ-nantes.fr This is particularly relevant in metabolomics studies or when analyzing trace amounts of the compound in complex mixtures. univ-nantes.fr
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like Amidogen, methyl(2-phenylethyl)-. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and fragmentation. nih.govbaua.de
The electron ionization (EI) mass spectrum of Amidogen, methyl(2-phenylethyl)- exhibits a characteristic fragmentation pattern. researchgate.net The molecular ion peak (M⁺) is often observed, confirming the molecular weight of the compound. A prominent fragment ion is typically observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. Another significant fragment is often seen at m/z 44, resulting from the cleavage of the bond between the two methylene groups, forming the [CH₃NHCH₂]⁺ ion.
GC-MS is also an effective tool for assessing the purity of a sample of Amidogen, methyl(2-phenylethyl)-. The gas chromatogram will show a single major peak for a pure sample, while the presence of impurities will be indicated by additional peaks at different retention times. By integrating the areas of these peaks, a quantitative assessment of the purity can be obtained. baua.de
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |
|---|---|---|
| Molecular Ion | 135 | [C₉H₁₃N]⁺ |
| Tropylium Ion | 91 | [C₇H₇]⁺ |
| Iminium Ion | 44 | [CH₃NHCH₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. nih.gov Unlike low-resolution mass spectrometry that provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This high level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For Amidogen, methyl(2-phenylethyl)-, with a chemical formula of C9H13N, the theoretical exact mass of the neutral molecule is calculated. When analyzed by HRMS, the compound is typically ionized, most commonly by protonation to form the [M+H]+ ion. The high-resolution measurement of this ion provides an experimentally determined exact mass that can be compared to the theoretical value, confirming the elemental composition. The high resolving power of HRMS also allows for the clear separation of isotopic peaks, further aiding in the confirmation of the compound's identity. nih.gov
Table 1: Theoretical and Experimental Mass Data for Amidogen, methyl(2-phenylethyl)-
| Parameter | Value |
| Molecular Formula | C9H13N |
| Theoretical Monoisotopic Mass | 135.1048 u |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]+ |
| Theoretical m/z of [M+H]+ | 136.1121 u |
This table presents the theoretical mass values for Amidogen, methyl(2-phenylethyl)-. Experimental values obtained via HRMS would be expected to align closely with these theoretical calculations, typically within a few parts per million (ppm) mass error.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.gov In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net
For Amidogen, methyl(2-phenylethyl)-, the protonated molecule [M+H]+ at m/z 136.1121 would be selected as the precursor ion. The fragmentation of this ion would be expected to yield specific product ions that correspond to different parts of the molecule's structure. A key fragmentation pathway for phenylethylamine derivatives often involves the cleavage of the bond between the alpha and beta carbons of the ethyl side chain. This would result in the formation of a stable tropylium ion or a related benzyl cation.
Table 2: Expected MS/MS Fragmentation of Protonated Amidogen, methyl(2-phenylethyl)-
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment Ion (m/z) | Neutral Loss (m/z) |
| 136.11 | Tropylium ion | C7H7+ | 91.05 | 45.06 |
| 136.11 | Iminium ion | CH2=N(H)CH3+ | 44.05 | 92.06 |
This table outlines the expected fragmentation pattern for protonated Amidogen, methyl(2-phenylethyl)-. The observation of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the compound's structure.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of Amidogen, methyl(2-phenylethyl)- would be expected to show absorption bands corresponding to the vibrations of its aromatic ring, C-H bonds, and the N-H bond of the secondary amine.
Table 3: Characteristic Infrared Absorption Bands for Amidogen, methyl(2-phenylethyl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300-3500 (weak) |
| C-H Stretch (aromatic) | Aromatic Ring | 3000-3100 |
| C-H Stretch (aliphatic) | CH3, CH2 | 2850-2960 |
| C=C Stretch (in-ring) | Aromatic Ring | 1450-1600 |
| C-H Bend (out-of-plane) | Aromatic Ring | 690-900 |
| C-N Stretch | Amine | 1020-1250 |
This table lists the expected IR absorption frequencies for the key functional groups in Amidogen, methyl(2-phenylethyl)-. The presence of these bands in an experimental IR spectrum would confirm the presence of these functional groups.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. rsc.org While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in strong signals for symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic ring. The Raman spectrum provides a unique "molecular fingerprint" that can be used for identification. nih.gov
For Amidogen, methyl(2-phenylethyl)-, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, as well as bands for the aliphatic C-H and C-N bonds. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a specific compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netbiomedpharmajournal.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. researchgate.net
For the analysis of Amidogen, methyl(2-phenylethyl)-, a reversed-phase HPLC method would typically be employed. mdpi.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. mdpi.com By comparing the peak area of the analyte to that of a known standard, the purity of the sample can be determined.
Table 4: Typical HPLC Parameters for the Analysis of Amidogen, methyl(2-phenylethyl)-
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table provides a representative set of HPLC conditions that could be used for the analysis of Amidogen, methyl(2-phenylethyl)-. The specific conditions may need to be optimized depending on the exact requirements of the analysis.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of chiral amines such as Amidogen, methyl(2-phenylethyl)-, is a critical parameter, as enantiomers can exhibit different biological activities. Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers of a racemic mixture. sigmaaldrich.comnih.gov The separation is based on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). sigmaaldrich.comdea.gov
For phenylethylamine derivatives, several strategies have proven effective. Direct enantioseparation on a CSP is a widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the chiral recognition of a broad range of compounds, including amines. mdpi.comwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have demonstrated excellent chiral recognition capabilities for various racemates. windows.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) with a basic additive (like diethylamine), is crucial for optimizing the separation and peak shape. researchgate.net The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition, flow rate, and column temperature. sigmaaldrich.com
An alternative to direct separation is the indirect method, which involves pre-column derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers. sigmaaldrich.com These diastereomers, having different physical properties, can then be separated on a conventional, achiral stationary phase, such as a C18 column. restek.com A common reagent used for this purpose with amines is 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent). restek.comnih.gov This technique converts the enantiomeric amines into diastereomeric amides, which can be readily separated and quantified using standard reversed-phase LC-MS/MS methods. restek.comnih.gov
Capillary Electrophoresis (CE) offers another powerful technique for chiral separations, often employing chiral additives like cyclodextrins in the run buffer. nih.govdea.gov This method can achieve high separation efficiency without the need for derivatization. dea.gov
| Technique | Stationary Phase/Selector | Mobile Phase/Buffer | Analyte Class | Detection | Key Findings | Reference |
| HPLC | Chiralpak® AD-3 (Amylose derivative) | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | Phenyl-pyrazole derivatives | UV (312 nm) | Baseline separation achieved with resolution > 5. researchgate.net | researchgate.net |
| SFC | AMY1 Chiral Column | CO2/Ethanol with 1.0% Chiral Additive (CHA) | Methamphetamine | MS | Baseline resolution (1.2) of enantiomers achieved in under 7 minutes. dea.gov | dea.gov |
| HPLC (Indirect) | Phenomenex® Kinetex® C18 | Isocratic Methanol (B129727):Water (60:40) | Methamphetamine, Amphetamine | MS/MS | Derivatization with Marfey's reagent allowed separation on an achiral column. nih.gov | nih.gov |
| CE | Highly Sulfated-β-cyclodextrin (SO3-β-CD) and HP-β-CD | 10 mM Tris-H3PO4 (pH 5.5) | Naproxen | UV | Simultaneous chiral separation of acidic and neutral compounds. nih.gov | nih.gov |
Potentiometric Titration for pKa Determination and Purity Validation
Potentiometric titration is a highly accurate and fundamental analytical method used to determine the acid dissociation constant (pKₐ) of a substance in solution. psu.edu For a basic compound like Amidogen, methyl(2-phenylethyl)-, determining the pKₐ is essential as this value governs its degree of ionization at a given pH, which in turn influences properties like solubility and lipophilicity. researchgate.net The method involves the gradual addition of a standardized titrant (an acid, such as HCl, for a basic analyte) to a solution of the compound while monitoring the resulting change in pH with a calibrated electrode. creative-bioarray.comdergipark.org.tr
The experimental setup requires careful control of conditions. The sample is dissolved in a suitable solvent, typically purified water, and the ionic strength of the solution is kept constant by adding an inert salt like potassium chloride (KCl). creative-bioarray.comwho.int The titration is performed at a constant temperature, as pKₐ values are temperature-dependent. researchgate.net A plot of pH versus the volume of titrant added generates a titration curve. The inflection point of this curve corresponds to the equivalence point, where the moles of titrant added are equal to the initial moles of the analyte. psu.edu For a weak base, the pKₐ is equal to the pH at the half-equivalence point. who.int
Beyond pKₐ determination, potentiometric titration serves as a valuable tool for assessing the purity of the analyte. psu.edu The precise amount of the compound in the sample can be calculated from the volume of titrant required to reach the equivalence point. This quantitative analysis provides a purity value based on the acid-base properties of the molecule. The shape of the titration curve and the presence of a single, sharp inflection point can confirm the presence of a single basic species and the absence of significant acidic or basic impurities. psu.edu Analysis of the titration curve, for instance using a Gran plot, can further enhance the precision of the endpoint determination. psu.edu
| Parameter | Description/Typical Value | Purpose | Reference |
| Analyte Concentration | ~1 mM to 0.025 M | To ensure a detectable change in the titration curve shape. researchgate.netcreative-bioarray.com | researchgate.netcreative-bioarray.com |
| Titrant | Standardized 0.1 M HCl or NaOH | To precisely neutralize the analyte. creative-bioarray.comdergipark.org.tr | creative-bioarray.comdergipark.org.tr |
| Solvent | Deionized Water | Standard medium for pKₐ determination. who.int | who.int |
| Ionic Strength | Maintained with 0.1 M - 0.15 M KCl | To keep activity coefficients constant throughout the titration. creative-bioarray.comwho.int | creative-bioarray.comwho.int |
| Temperature | 25 ± 0.5 °C | pKₐ values are temperature-dependent. researchgate.netwho.int | researchgate.netwho.int |
| Instrumentation | Calibrated Potentiometer with pH electrode | For accurate pH measurement. creative-bioarray.com | creative-bioarray.com |
| pKₐ Value (Experimental) | 10.33 (for N-methylphenethylamine) | This value was found in the IUPAC Digitized pKa Dataset. nih.gov | nih.gov |
Computational and Theoretical Chemistry Studies of Amidogen, Methyl 2 Phenylethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical characteristics, from molecular geometry to electronic behavior.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and geometry of molecules due to its favorable balance of accuracy and computational cost. mdpi.comrsc.org DFT calculations have been widely applied to systems analogous to amidogen (B1220875), methyl(2-phenylethyl)-, such as phenethylamine (B48288) derivatives and aryl nitrenium ions. ornl.govwikipedia.org
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. mdpi.com This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For phenethylamine derivatives, a key feature is the extended conformation of the ethylamine (B1201723) side chain. nih.gov
Electronic properties are also readily calculated. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. bsu.by
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a species like the methyl(2-phenylethyl) nitrenium ion, the positive charge is delocalized throughout the aryl ring and the nitrogen atom, influencing its reactivity towards nucleophiles. unc.edu Negative potentials indicate sites that can act as hydrogen bond acceptors, while positive potentials suggest hydrogen bond donor capabilities. researchgate.net
Table 1: Representative Geometric Parameters for a Phenethylamine Backbone Optimized with DFT Calculated at the B3LYP/6-311G(d,p) level of theory, based on similar structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C-C (ring) | ~1.39 Å | |
| C-C (side chain) | ~1.51 - 1.53 Å | |
| C-N | ~1.47 Å | |
| Bond Angles | ||
| C-C-C (side chain) | ~112° | |
| C-C-N (side chain) | ~110° | |
| Dihedral Angle | ||
| C(ring)-C-C-N | ~180° (anti/extended) |
The flexibility of the ethylamine side chain in methyl(2-phenylethyl)- amidogen means that it can exist in several different spatial arrangements, or conformations. Computational methods are used to explore the potential energy landscape of the molecule to identify stable conformers and the energy barriers that separate them. nih.gov
Studies on the parent compound, 2-phenylethylamine (PEA), have identified multiple stable conformers using methods like Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net These conformers differ primarily by rotation around the C-C and C-N bonds of the side chain. The most stable conformers of phenethylamines generally feature an extended, or anti-periplanar, conformation of the side chain, which minimizes steric hindrance. nih.gov The relative energies of these conformers are typically within a few kJ/mol of each other, meaning that several conformations may be populated at room temperature. researchgate.net This conformational flexibility can be critical for its interaction with other molecules.
Table 2: Calculated Relative Energies of 2-Phenylethylamine Conformers Based on data from MP2/6-311++G(d,p) level calculations. researchgate.net
| Conformer | Dihedral Angle (Cring-C-C-N) | Relative Energy (kJ/mol) |
| I | Gauche | 0.00 (Reference) |
| II | Anti (Extended) | +0.25 |
| III | Gauche | +2.71 |
| IV | Gauche | +3.88 |
Computational chemistry is instrumental in characterizing the non-covalent interactions that govern the behavior of molecules in condensed phases. For amidogen, methyl(2-phenylethyl)-, interactions with solvent molecules or other reactants are critical to its chemical behavior. The nitrogen center and the phenyl ring can both participate in various intermolecular forces.
DFT functionals specifically designed to account for dispersion forces, such as wB97XD, are often employed to accurately model these interactions, including hydrogen bonding. mdpi.com In the case of the related nitrenium ion reacting with water, calculations show the barrierless formation of an ylide-like intermediate, which is a direct consequence of strong intermolecular forces. nist.gov The presence of a solvent is predicted to increase the intrinsic reaction barrier by lowering the relative energy of the reactants and intermediates compared to the transition state. nist.gov The study of dimers and larger molecular assemblies through computational methods reveals how intermolecular forces, such as hydrogen bonds and π-stacking, contribute to the stability of the compound in solid or liquid states. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed investigation of reaction pathways, providing a molecular-level picture of how chemical transformations occur. This is particularly valuable for studying reactive intermediates like nitrenium ions. wikipedia.org
A primary goal of computational reaction modeling is to map the entire potential energy surface connecting reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving species related to amidogen, methyl(2-phenylethyl)-, computational studies have provided significant mechanistic insights. For instance, the transition state for the S-adenosyl-l-methionine (SAM)-dependent N-methylation of norepinephrine (B1679862) (a phenylethanolamine) has been modeled using quantum chemical calculations. nih.govresearchgate.net These models, validated by matching predicted kinetic isotope effects with experimental values, indicate that the reaction proceeds through an early SN2 transition state where the transfer of the methyl group is the rate-limiting step. nih.govresearchgate.net
Similarly, DFT calculations have been used to study the reaction of phenylnitrenium ions with biological nucleophiles like guanine. ornl.gov These studies evaluate the energies of various possible adducts and analyze the feasibility of different reaction pathways, such as rearrangements and direct additions, providing a basis for understanding the molecule's biological activity. ornl.gov
Quantum chemical calculations can predict various spectroscopic properties of molecules. These predictions serve two main purposes: they can aid in the identification and characterization of a compound by comparing calculated spectra to experimental data, and they can help in the interpretation of experimental spectra by assigning specific features to molecular motions or electronic transitions.
DFT calculations are routinely used to compute vibrational frequencies. After a geometry optimization finds an energy minimum, the second derivatives of the energy are calculated to produce a set of vibrational modes and their corresponding frequencies, which correlate with peaks in Infrared (IR) and Raman spectra.
Likewise, electronic excitation energies and oscillator strengths can be calculated to predict UV-Visible absorption spectra. bsu.by Time-dependent DFT (TD-DFT) is a common method for this purpose. Calculations on similar aromatic compounds have shown that the strongest absorption bands can be assigned to specific electronic transitions, such as from a ground state (S0) to an excited singlet state (Sn). bsu.by While not as common, the prediction of NMR chemical shifts is also possible and can be a powerful tool for structure elucidation.
Table 3: Illustrative Example of Predicted vs. Experimental Vibrational Frequencies This table is a representative example of how computational data is presented and is not specific to Amidogen, methyl(2-phenylethyl)-.
| Vibrational Mode Description | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch | 3450 | 3420 |
| C-H Aromatic Stretch | 3080 | 3065 |
| C-H Aliphatic Stretch | 2950 | 2935 |
| C=C Aromatic Ring Stretch | 1610 | 1605 |
| CH2 Scissoring | 1475 | 1468 |
Prediction of Chemical Reactivity and Selectivity
Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus on the chemical reactivity and selectivity of the amidogen radical, methyl(2-phenylethyl)-. General principles of radical chemistry suggest that as a nitrogen-centered radical, its reactivity would be characterized by processes such as hydrogen atom abstraction, addition to unsaturated systems, and radical-radical combination reactions. The selectivity of these reactions would be influenced by the electronic and steric effects of the methyl and 2-phenylethyl substituents. However, without specific theoretical calculations, predictions regarding reaction barriers, transition states, and product distributions remain speculative.
pKa Prediction and Ionization Studies
There are no specific computational studies detailing the pKa prediction for the protonated form of Amidogen, methyl(2-phenylethyl)-. The pKa of the parent amine, N-methyl-2-phenylethylamine, is a known experimental value, but this does not directly translate to the pKa of the corresponding radical cation. Computational methods exist for the pKa prediction of radical cations, which typically involve calculating the free energy change of the deprotonation reaction in a solvated environment. These calculations would require high-level quantum chemical methods to accurately capture the electronic structure of the open-shell species. The lack of such studies for this specific radical means there is no computationally derived pKa value to report.
Molecular Dynamics Simulations (e.g., solvation effects)
Specific molecular dynamics (MD) simulations for Amidogen, methyl(2-phenylethyl)- are not available in the current body of scientific literature. MD simulations could provide valuable insights into the behavior of this radical in different solvent environments. For instance, such simulations could elucidate the structure of the solvation shell around the radical center and quantify the influence of the solvent on the radical's conformational dynamics and reactivity. The interaction with solvent molecules, particularly hydrogen bonding in protic solvents, would be a key aspect to investigate. However, in the absence of such dedicated simulation studies, a detailed discussion of solvation effects on this specific amidogen radical is not possible.
Chemical Synthesis and Transformations Involving Amidogen, Methyl 2 Phenylethyl As a Precursor
Synthesis of Substituted N-Methylphenethylamine Derivatives
N-methylphenethylamine's structure, featuring a reactive secondary amine group, makes it an ideal starting point for the synthesis of a variety of substituted derivatives. These transformations are fundamental in medicinal chemistry and drug discovery, allowing for the systematic modification of the molecule to enhance its biological activity and specificity. chemimpex.com
Preparation of N-Methylphenethylamine-Based Tertiary Amines
The conversion of N-methylphenethylamine, a secondary amine, into tertiary amines is a common and important transformation. youtube.com This is typically achieved through N-alkylation reactions, where an additional alkyl group is introduced at the nitrogen atom. organic-chemistry.org
One established method involves reacting N-methylphenethylamine with various alkyl halides in the presence of triphenylphosphine (B44618) (TPP) and diisopropylazocarboxylate (DIAD). sigmaaldrich.comresearchgate.net This reaction proceeds efficiently, yielding the corresponding tertiary amines in good to excellent yields without the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net The use of polymer-supported triphenylphosphine (PS-TPP) can facilitate the purification of the final products. researchgate.net The general mechanism involves the formation of a phosphonium (B103445) salt intermediate, which then reacts with the secondary amine to afford the tertiary amine. researchgate.net
Another approach to synthesizing tertiary amines is through reductive amination. youtube.com This can involve the reaction of a secondary amine with a ketone or aldehyde to form an enamine, which is then reduced using a reagent like sodium borohydride (B1222165) (NaBH₄) to yield the tertiary amine. youtube.com Alternatively, a secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to produce the tertiary amine. youtube.com
These synthetic strategies are highly versatile and can be adapted for combinatorial chemistry to generate libraries of diverse tertiary amines for biological screening. researchgate.netresearchgate.net
Table 1: Examples of Reagents for Tertiary Amine Synthesis from Secondary Amines
| Reagent/Method | Description | Reference |
| Alkyl Halides with TPP/DIAD | N-alkylation using an alkyl halide in the presence of triphenylphosphine and diisopropylazocarboxylate. | sigmaaldrich.comresearchgate.net |
| Reductive Amination | Two-step process involving enamine or amide formation followed by reduction. | youtube.com |
| Cesium Hydroxide (B78521) | Promotes selective N-monoalkylation of primary amines, a related reaction. | organic-chemistry.org |
| Iridium Complexes | Catalyze N-methylation using methanol (B129727) as the methylating agent. | organic-chemistry.org |
| Ruthenium Complexes | Used for the conversion of primary amines to secondary amines, and secondary to tertiary. | organic-chemistry.org |
Synthesis of Biologically Active Squaric Acid N-Hydroxylamide Amide Derivatives
N-methylphenethylamine is a valuable building block in the synthesis of more complex, biologically active molecules. sigmaaldrich.com One such class of compounds is the squaric acid N-hydroxylamide amide derivatives. sigmaaldrich.comnih.govcapes.gov.br These compounds are of interest due to their potential as iron(III) chelators, mimicking the function of naturally occurring hydroxamic acids. nih.govcapes.gov.br
The synthesis typically starts from dimethyl squarate. nih.govcapes.gov.br Reaction with hydroxylamines can lead to the formation of squaric acid N-hydroxylamide esters. nih.govcapes.gov.br These esters can then be further reacted with amines, including N-methylphenethylamine, to yield the desired squaric acid N-hydroxylamide amides. nih.govcapes.gov.brnih.gov A parallel synthesis approach has been developed to create a large library of these compounds for screening against biological targets, such as the zinc metalloenzyme ADAMTS-5, which is implicated in osteoarthritis. nih.govresearchgate.net
Table 2: Key Steps in the Synthesis of Squaric Acid N-Hydroxylamide Amide Derivatives
| Step | Reactants | Product | Significance |
| 1 | Dimethyl squarate, Hydroxylamine | Squaric acid N-hydroxylamide ester | Formation of a key intermediate. nih.govcapes.gov.br |
| 2 | Squaric acid N-hydroxylamide ester, N-methylphenethylamine | Squaric acid N-hydroxylamide amide | Introduction of the N-methylphenethylamine moiety to create the final, biologically active compound. sigmaaldrich.comnih.govcapes.gov.br |
Formation of Related Heterocyclic Compounds (e.g., isoquinolines from derivatives)
The N-methylphenethylamine framework is a key structural element in many isoquinoline (B145761) alkaloids. psu.eduresearchgate.net While the direct cyclization of N-methylphenethylamine itself is not the primary route, its derivatives are crucial precursors for constructing the isoquinoline core. The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. psu.edu
More modern and versatile methods for isoquinoline synthesis have been developed. For instance, the reaction of metalated o-tolualdehyde tert-butylimines with nitriles provides a direct route to 3-substituted isoquinolines. harvard.edu This approach allows for the convergent assembly of multiple components in a single step, leading to a diverse range of highly substituted isoquinolines. harvard.edu Further modifications can be introduced, highlighting the modularity of these synthetic strategies. harvard.edu Other methods include the annulation of ortho-halobenzamides with alkynes catalyzed by nickel complexes. mdpi.com
These synthetic routes are vital for producing a wide variety of isoquinoline derivatives, many of which exhibit significant biological activity and are found in natural products. psu.eduresearchgate.netmdpi.com
Synthesis of N-(2-Arylethyl)-2-methylprop-2-enamides
N-methylphenethylamine and its parent compound, phenethylamine (B48288), are used in the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides. researchgate.netmdpi.comnih.govresearchgate.net These compounds are valuable as functionalized templates for the creation of molecularly imprinted polymers (MIPs). researchgate.netmdpi.comnih.govresearchgate.net
The synthesis involves the reaction of a 2-arylethylamine with methacryloyl chloride in a suitable solvent like ethylene (B1197577) dichloride, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.com This straightforward acylation reaction typically proceeds with high yields. researchgate.netmdpi.comnih.govresearchgate.net The resulting N-(2-arylethyl)-2-methylprop-2-enamides contain a polymerizable acrylamide (B121943) group and a template fragment (the arylethyl group). mdpi.comresearchgate.net These molecules can then be copolymerized with a cross-linking agent to form a polymer network. Subsequent hydrolysis of the amide bond removes the template, leaving behind specific recognition sites within the polymer matrix. mdpi.comresearchgate.net
Table 3: Synthesis of N-(2-Arylethyl)-2-methylprop-2-enamides
| Reactant 1 | Reactant 2 | Solvent | Key Feature | Application |
| 2-Arylethylamine | Methacryloyl chloride | Ethylene dichloride | High yield acylation | Fabrication of molecularly imprinted polymers. researchgate.netmdpi.comnih.govresearchgate.net |
Utilization in Material Science Applications
Beyond its role in the synthesis of discrete molecules for biological applications, derivatives of N-methylphenethylamine are also being explored for their use in the development of advanced materials. chemimpex.com
Fabrication of Fluorescent Films for Chemical Detection
A notable application in materials science is the use of N-methylphenethylamine derivatives to fabricate fluorescent films for the sensitive and selective detection of illicit substances, such as methamphetamine. sigmaaldrich.com
The process involves synthesizing a specific derivative of N-methylphenethylamine that can be incorporated into a polymer matrix to form a thin film. This film exhibits fluorescence, and its luminescent properties are altered upon binding to the target analyte. The high selectivity of these films is a key feature, allowing for the detection of a specific substance even in the presence of other, structurally similar compounds. The development of such chemosensors is crucial for applications in forensic science and law enforcement.
Development of Analytical Reference Standards
The creation of analytical reference standards is a fundamental requirement for the accurate identification and quantification of chemical substances in forensic and research laboratories. caymanchem.comchemcon.comnih.gov These standards, which must be of the highest achievable purity, serve as the benchmark against which unknown samples are compared. nih.gov When NMPEA is used as a precursor in chemical manufacturing, particularly in clandestine settings, a variety of related compounds, including intermediates and byproducts, can be formed. To reliably identify these substances in seized materials, forensic laboratories require well-characterized reference standards. chemcon.com
A significant example of this process involves α-benzyl-N-methylphenethylamine (BNMPA), a known impurity in the illicit synthesis of methamphetamine where NMPEA may be present or formed. dtic.milnih.gov The forensic importance of BNMPA necessitated the development of its analytical reference standard. Researchers have detailed the synthesis of BNMPA and its anticipated metabolites, such as N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol. nih.gov
The development process for these standards involves:
Chemical Synthesis: The target compounds are synthesized in a controlled laboratory environment. For instance, the synthesis of BNMPA and its metabolites has been explicitly carried out for the purpose of creating reference materials. nih.gov
Purification and Characterization: Following synthesis, the compounds are rigorously purified. Their chemical structure and purity are then confirmed using a suite of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). nih.gov
Method Development: Analytical methods, such as GC-MS procedures for detecting the compounds in biological matrices like urine, are developed and validated. nih.govnih.gov This includes determining the limit of detection (LOD) and limit of quantitation (LOQ), ensuring the method is sensitive and reliable for forensic casework. nih.gov The LOD for BNMPA and its metabolites has been established at 2.5 ng/mL. nih.gov
This development ensures that forensic chemists have the certified materials needed to unequivocally identify synthesis-specific impurities, providing crucial data for legal and intelligence purposes. nih.gov
Impurity Profiling and Forensic Chemical Analysis Relevant to Synthesis Pathways
Impurity profiling is a cornerstone of forensic drug analysis, providing scientific intelligence that helps law enforcement agencies identify the synthetic routes, precursors, and chemical reagents used in clandestine laboratories. researchgate.netnih.govnih.gov This chemical fingerprinting can link different drug seizures to a common manufacturing source or distribution network. researchgate.net When NMPEA is involved as a precursor or is present during a synthesis, it can give rise to a specific profile of impurities that act as chemical attribution signatures.
The analysis of impurities is critical for distinguishing between different manufacturing methods. For example, methamphetamine can be synthesized via several routes, such as the Leuckart method or reductive amination, both of which start with 1-phenyl-2-propanone (P2P). acs.org Impurities like NMPEA and the previously mentioned α-benzyl-N-methylphenethylamine (BNMPA) have been identified in methamphetamine synthesized by these methods. acs.org The presence of such compounds can therefore suggest the use of a P2P-based synthesis pathway. acs.org
Forensic chemical analysis in this context involves sophisticated analytical techniques to separate and identify trace-level impurities within a drug sample. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool used to separate volatile compounds in a mixture and identify them based on their mass spectrum. nih.gov It has been used to develop specific methods for detecting BNMPA and its metabolites in urine, which can serve as a marker for the consumption of illicitly synthesized methamphetamine. nih.govnih.gov
Isotope Ratio Mass Spectrometry (IRMS): This technique can provide further information by examining the isotopic signatures (e.g., of carbon and nitrogen) of the drug and its impurities. nih.govnih.gov These signatures can sometimes point to the geographic origin of the precursors or the specific synthetic process used. nih.gov
The detection of a specific impurity profile not only helps in identifying the synthetic route but also provides valuable intelligence. nih.govresearchgate.net For example, the consistent appearance of a unique impurity in multiple seizures can help map trafficking routes and identify key manufacturing hubs. researchgate.net The study of impurities like BNMPA demonstrates how substances derived from the precursor NMPEA are critical targets in the forensic investigation of synthetic drugs. dtic.milnih.gov
Future Directions and Challenges in Research on Amidogen, Methyl 2 Phenylethyl
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-methyl-2-phenylethanamine has evolved from classical methods to more modern, efficient, and sustainable approaches. Early syntheses involved a multi-step process starting from phenethylamine (B48288), which was first converted to a p-toluenesulfonamide (B41071) derivative. wikipedia.org This intermediate was then methylated and subsequently hydrolyzed to yield the final product. wikipedia.org While effective, this method often resulted in moderate yields of 40-60% and required the use of harsh, corrosive reagents.
Future research is focused on developing more sustainable and efficient synthetic strategies. Key areas of development include:
Continuous Flow Synthesis: The transition from batch to continuous production represents a significant advancement. Continuous flow processes, such as those developed for N-methyl secondary amines using alkyl mesylates, offer improved safety, efficiency, and energy savings, making them suitable for industrial-scale production. researchgate.netaidic.it This method can significantly reduce reaction times and improve yield. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on replacing hazardous petroleum-based solvents with eco-friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov The principles of green chemistry, such as atom economy, waste reduction, and use of safer chemicals, are being integrated into synthetic design. nih.govresearchgate.net
Catalytic Methods: Modern catalytic systems are being explored to streamline the synthesis. Nickel/photoredox dual catalysis, for instance, enables the cross-electrophile coupling of aliphatic aziridines with aryl iodides to form β-phenethylamine scaffolds. acs.org This method is notable for its modularity and use of an inexpensive organic photocatalyst, avoiding stoichiometric reductants. acs.org
Table 1: Comparison of Synthetic Routes for N-methyl-2-phenylethanamine and Related Amines
| Method | Starting Materials | Key Reagents | Key Features | Citations |
|---|---|---|---|---|
| Sulfonamide Alkylation | Phenethylamine | p-toluenesulfonyl chloride, methyl iodide, HCl | Classical multi-step method; moderate yields (40-60%); uses corrosive reagents. | wikipedia.org |
| Continuous Flow Amination | Alcohols (via mesylates) | Aqueous methylamine (B109427) | Good to excellent yields; suitable for industrial scale; improved safety and efficiency. | researchgate.net |
| Reductive Amination | Aldehydes/Ketones | Methylamine, Sodium borohydride (B1222165) | High-yielding and chemoselective; versatile for various substrates. | researchgate.net |
| Ni/Photoredox Coupling | Aliphatic aziridines, Aryl iodides | Nickel catalyst, organic photocatalyst | Mild, modular, and avoids stoichiometric reductants; provides access to diverse derivatives. | acs.org |
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving N-methyl-2-phenylethanamine and its precursors, future research will likely focus on elucidating complex reaction pathways.
Advanced mechanistic studies often involve a combination of experimental and computational techniques. For example, in the study of reactions between amidines and triazines, researchers used ¹⁵N-labeling, kinetic isotope effects, and extensive computational analysis to distinguish between a concerted Diels-Alder pathway and a stepwise addition/elimination/cyclization mechanism. researchgate.net The findings revealed that the reaction proceeds through the latter pathway, with the initial nucleophilic attack of the amidine being the rate-limiting step. researchgate.net
Similarly, for the Ni/photoredox-catalyzed synthesis of β-phenethylamines, mechanistic studies suggest that the reaction proceeds via the nucleophilic opening of the aziridine (B145994) ring by an iodide to generate a key iodoamine intermediate, which then participates in the cross-coupling cycle. acs.org Future investigations in this area will likely employ advanced techniques such as in-situ spectroscopy and detailed kinetic analysis combined with computational modeling to map out energy profiles and identify transition states for the synthesis of N-methyl-2-phenylethanamine itself. researchgate.netdtu.dk
Exploration of Stereoselective Synthesis Methodologies
While N-methyl-2-phenylethanamine is an achiral molecule, many of its derivatives, particularly those with substituents on the ethylamine (B1201723) backbone, are chiral and exhibit stereospecific biological activity. researchgate.net Therefore, the development of stereoselective synthetic methods is a significant area of research, providing access to specific enantiomers of related, medicinally important compounds.
Future challenges lie in creating highly efficient and selective asymmetric methodologies. Key approaches include:
Enzymatic Catalysis: Biocatalysis, particularly using ω-transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines. mdpi.com These enzymes can catalyze the enantioselective amination of prochiral ketones, often achieving very high enantiomeric excess (up to 99%). mdpi.com Dynamic kinetic resolution using these enzymes allows for the conversion of a racemic starting material into a single enantiomer of the product. mdpi.com
Organocatalysis: The use of small chiral organic molecules as catalysts provides an alternative to metal-based or enzymatic systems. Chiral superbases, for example, have been used to catalyze the diastereo- and enantioselective direct Mannich-type reaction to produce highly functionalized and enantiomerically enriched arylethylamine derivatives. mdpi.com
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to synthesize optically active target molecules. mdpi.com For instance, the multikilogram-scale synthesis of the drug etamicastat (B1249725) utilized L-SerOMe HCl as a chiral precursor to construct the required chiral arylethylamine core with excellent yield and enantiomeric excess. mdpi.com
Exploring these methodologies will be essential for synthesizing chiral analogs of N-methyl-2-phenylethanamine for applications in medicinal chemistry and materials science.
Integration of Multi-Spectroscopic and Computational Approaches
The comprehensive characterization of N-methyl-2-phenylethanamine and its reaction products relies on the synergistic use of multiple analytical techniques and computational modeling. The integration of these approaches provides a more complete picture of the molecule's structure, purity, and reactive behavior.
Spectroscopic Characterization: A combination of Nuclear Magnetic Resonance (¹H NMR) spectroscopy and mass spectrometry (MS) is standard for structural confirmation and purity analysis. researchgate.netresearchgate.net LC-MS and GC-MS are particularly valuable for identifying the parent compound and any by-products or impurities from a synthetic reaction mixture. researchgate.netnih.gov High-resolution mass spectrometry can provide exact mass data, confirming the elemental composition. researchgate.net
Computational Chemistry: Quantum chemical calculations are increasingly used to complement experimental findings. These methods can predict spectroscopic data (like NMR chemical shifts), investigate reaction mechanisms, and calculate molecular properties. researchgate.netdtu.dk For example, computational studies have been used to investigate the reaction pathways of amidogen (B1220875) radicals and to model the thermodynamics and kinetics of complex transformations, helping to explain experimentally observed reactivity and selectivity. researchgate.netdtu.dk
Future research will see an even tighter integration of these methods. For instance, real-time spectroscopic monitoring of a reaction could be paired with dynamic computational models to provide unprecedented insight into reaction kinetics and intermediate formation.
Table 2: Selected Spectroscopic Data for Amidogen, methyl(2-phenylethyl)-
| Technique | Data Type | Observed Values / Characteristics | Citations |
|---|---|---|---|
| LC-MS | Precursor m/z | [M+H]⁺: 136.112 | nih.gov |
| GC-MS | Key Fragments (m/z) | 105.07, 136.04, 136.11 | nih.gov |
| ¹H NMR | Chemical Shifts (δ) | Phenyl group protons typically appear at δ 2.6-2.9 ppm. | researchgate.net |
| pKₐ | Basicity | 10.14 | wikipedia.org |
Application in Advanced Chemical Technologies
The utility of N-methyl-2-phenylethanamine extends beyond the laboratory as it serves as a valuable intermediate and building block in various chemical technologies. Its simple yet versatile structure makes it a key component in the synthesis of more complex and high-value molecules.
Pharmaceutical Synthesis: The phenethylamine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of bioactive compounds. researchgate.net N-methyl-2-phenylethanamine can serve as a starting material or a structural fragment for the synthesis of new pharmaceutical agents. researchgate.net Its derivatives are explored for a wide range of therapeutic targets. researchgate.net
Materials Science: The amine functionality allows it to be incorporated into polymers and other materials. For example, related maleimide (B117702) derivatives, which can be synthesized from amines, are used as dienophiles in Diels-Alder reactions to create self-repairing polymers. researchgate.net
Sensor Technology: Due to its structural similarity to other important amines, it can be used as a non-psychoactive structural analog in the development and calibration of sensors designed to detect specific target molecules, such as methamphetamine.
Agrochemicals: The N-phenylmaleimide structure, accessible from aniline (B41778) derivatives and maleic anhydride (B1165640), has applications in the agricultural industry as herbicides and fungicides, highlighting another potential avenue for the application of amine derivatives. researchgate.net
The primary challenge and future direction in this area is the development of cost-effective and scalable syntheses to make N-methyl-2-phenylethanamine and its derivatives readily available for these advanced technological applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Amidogen, methyl(2-phenylethyl)-, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions using precursors like methyl phenyl ether or phenethyl ketone derivatives. Reagents such as 4-phenyl-2-butanone (methyl 2-phenylethyl ketone) are critical intermediates . To ensure purity, employ techniques like column chromatography, followed by spectroscopic validation (e.g., NMR, FTIR) and mass spectrometry (MS) for molecular weight confirmation. Document reagent sources, lot numbers, and purity grades to enhance reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation of Amidogen, methyl(2-phenylethyl)-?
- Methodological Answer : Use NMR (¹H, ¹³C, and 2D-COSY) to resolve aromatic and aliphatic proton environments. GC-MS or LC-MS with electrospray ionization (ESI) can confirm molecular ion peaks and fragmentation patterns. Pair with FTIR to identify functional groups like amidogen (N–H stretches) and methyl/ethyl linkages. Cross-reference spectral libraries and computational tools (e.g., PubChem, ChemSpider) for validation .
Q. How should researchers handle discrepancies in spectral data during compound characterization?
- Methodological Answer : Perform replicate analyses to rule out instrumental error. Compare data with structurally analogous compounds (e.g., phenyl-substituted amidogens) to identify inconsistencies. Use statistical tools (e.g., PCA for metabolomics data) to resolve outliers. Document all raw data in appendices for peer review .
Advanced Research Questions
Q. What experimental strategies can identify fragmentation pathways of Amidogen, methyl(2-phenylethyl)- under high-energy conditions (e.g., mass spectrometry)?
- Methodological Answer : Utilize tandem MS (MS/MS) with collision-induced dissociation (CID) to track fragment ions. For example, observe methyl amidogen radical loss ([M–CH₃NH]⁺) as a dominant pathway, as seen in synchrotron-based velocity map imaging experiments . Combine with ab initio calculations to map potential energy surfaces and validate dissociation mechanisms.
Q. How can in vitro metabolomics studies be designed to assess the metabolic stability of Amidogen, methyl(2-phenylethyl)-?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, and use UHPLC-QTOF-MS to monitor metabolite formation. Annotate metabolites via databases (e.g., HMDB) and fragmentation patterns. Include negative controls (e.g., heat-inactivated enzymes) and quantify metabolic half-life (t₁/₂) using nonlinear regression models .
Q. What are the challenges in resolving isomerization mechanisms preceding dissociation of Amidogen, methyl(2-phenylethyl)- derivatives?
- Methodological Answer : Employ photoionization-photoelectron coincidence spectroscopy to detect transient isomers. Analyze time-resolved ion-neutral coincidence maps to distinguish isomer-specific fragmentation channels. Compare experimental results with DFT-optimized geometries to propose plausible isomerization pathways .
Data Management and Reproducibility
Q. How should raw data from synthetic or analytical experiments be organized to ensure reproducibility?
- Methodological Answer : Store raw spectra, chromatograms, and computational outputs in structured databases (e.g., .cif for crystallography). Include metadata such as instrument settings, calibration dates, and environmental conditions. Use appendices for large datasets (e.g., GC-MS retention times, NMR shifts) to maintain clarity in main text .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving Amidogen, methyl(2-phenylethyl)-?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and p-values with exact significance levels .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling Amidogen, methyl(2-phenylethyl)- in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
